An In-depth Technical Guide to the Chemical Properties of 1H-Benzimidazole-2-acetic acid
An In-depth Technical Guide to the Chemical Properties of 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-acetic acid is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzimidazole core linked to an acetic acid moiety, makes it a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Benzimidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core chemical properties of 1H-Benzimidazole-2-acetic acid, detailed experimental protocols, and insights into its potential biological significance.
Core Chemical Properties
The fundamental chemical and physical properties of 1H-Benzimidazole-2-acetic acid are summarized below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 240-242 °C | [2] |
| Boiling Point (Predicted) | 498.3 ± 28.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| pKa (Predicted for a similar derivative) | 2.54 ± 0.10 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1H-Benzimidazole-2-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): [2]
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12.03 (s, 1H, NH): Broad singlet corresponding to the proton on the imidazole nitrogen.
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10.59 (s, 1H, COOH): Broad singlet for the acidic proton of the carboxylic acid group.
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7.92 (dd, J=7.5 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 4 and 7 of the benzimidazole ring.
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7.58 (dd, J=7.5, 0.9 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 5 and 6 of the benzimidazole ring.
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3.64 (s, 2H, CH₂): Singlet for the methylene protons of the acetic acid group.
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): [2]
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164.20 (C=O): Carbonyl carbon of the carboxylic acid.
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152.20 (C=N): Carbon at position 2 of the benzimidazole ring.
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131.95 (Ar-C): Aromatic carbons.
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128.32 (Ar-C): Aromatic carbons.
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122.50 (Ar-C): Aromatic carbons.
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48.40 (CH₂): Methylene carbon.
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹): [2]
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3624 (O-H stretch): Characteristic of the hydroxyl group in the carboxylic acid.
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3230 (N-H stretch): Indicative of the N-H bond in the imidazole ring.
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1722 (C=O stretch): Strong absorption corresponding to the carbonyl group of the carboxylic acid.
Experimental Protocols
Synthesis of 1H-Benzimidazole-2-acetic acid
A common and effective method for the synthesis of 1H-Benzimidazole-2-acetic acid is the condensation reaction between o-phenylenediamine and a suitable dicarboxylic acid or its derivative, such as malonic acid or diethyl malonate.
Materials and Reagents:
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o-Phenylenediamine
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Malonic acid (or diethyl malonate)
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4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
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Sodium hydroxide solution (10%)
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Activated charcoal
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Ethanol
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Water
Procedure:
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In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and malonic acid (1.1 equivalents).
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Add a suitable acid catalyst, such as 4 M hydrochloric acid, to the mixture.
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline.
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The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filter the hot solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
